molecular formula C15H12ClN3O2 B15054273 Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B15054273
M. Wt: 301.73 g/mol
InChI Key: VIOZSPZYUMIBQS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. Its structure includes a 2-chlorophenyl substituent at position 2 of the imidazole ring and an ethyl ester group at position 3 of the pyridazine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-3-4-7-11(10)16)18-12-8-5-9-17-19(12)14/h3-9H,2H2,1H3

InChI Key

VIOZSPZYUMIBQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Halo Ketones with Aminopyridazines

A widely employed method involves the reaction of 2-aminopyridazine derivatives with α-halo ketones. For example, 2-amino-3-cyanopyridazine reacts with 2-bromo-1-(2-chlorophenyl)ethanone in a nucleophilic substitution-cyclization sequence. The process typically proceeds in polar solvents like n-propanol or ethanol under reflux, with sodium bicarbonate as a base to deprotonate the amine and facilitate cyclization.

Example Procedure :

  • Combine 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (5.0 g) and 2-bromo-1-(2-chlorophenyl)ethanone (5.30 g) in n-propanol (150 mL).
  • Add sodium bicarbonate (2.67 g) and heat at 80°C for 16 hours.
  • Concentrate under reduced pressure to yield the crude imidazo[1,2-B]pyridazine intermediate (10.93 g).

This method achieves moderate to high yields (60–85%) but requires purification via column chromatography due to byproduct formation.

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

The 2-chlorophenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysts. A boronate ester intermediate, such as 2-(imidazo[1,2-B]pyridazin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reacts with 2-chlorophenyl bromide in the presence of Pd(PPh₃)₄.

Key Conditions :

  • Solvent: Ethanol/water (3:1)
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: Sodium carbonate (2 equiv)
  • Temperature: 80°C, 3 hours

This method offers excellent regioselectivity and yields >75%.

Esterification and Functional Group Interconversion

The ethyl ester moiety is introduced via Steglich esterification or acid-catalyzed Fischer esterification .

Fischer Esterification of Carboxylic Acid Intermediates

A common approach involves reacting the imidazo[1,2-B]pyridazine-3-carboxylic acid with ethanol in the presence of concentrated sulfuric acid:

  • Dissolve the acid intermediate (1.0 equiv) in ethanol (10 mL).
  • Add H₂SO₄ (0.1 equiv) and reflux for 12 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

Yields typically range from 65% to 80%.

Direct Esterification Using Ethyl Chloroformate

For acid-sensitive substrates, ethyl chloroformate (ClCO₂Et) and DMAP in dichloromethane provide milder conditions:

  • Add ethyl chloroformate (1.2 equiv) dropwise to a solution of the carboxylic acid (1.0 equiv) and DMAP (0.2 equiv) in DCM.
  • Stir at 25°C for 4 hours.
  • Wash with water and dry over MgSO₄.

This method achieves 70–90% yields with minimal side reactions.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • n-Propanol vs. Ethanol : n-Propanol increases cyclization rates due to higher boiling points (97°C vs. 78°C), but ethanol improves solubility of boronate intermediates.
  • Microwave Assistance : Reducing reaction times from 16 hours to 30 minutes via microwave irradiation (150°C) enhances throughput without compromising yields.

Catalytic System Enhancements

  • Palladium Ligands : Use of XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) instead of PPh₃ increases coupling efficiency for sterically hindered substrates (yield improvement: 60% → 85%).
  • Buchwald-Hartwig Amination : For nitrogen-functionalized variants, Pd₂(dba)₃/XPhos enables C–N bond formation at 100°C.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-1), 8.15–8.10 (m, 2H, Ar–H), 7.75–7.60 (m, 3H, Ar–H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).
  • LCMS (ESI) : m/z 301.1 [M+H]⁺ (calculated 301.07).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity when using recrystallization from ethyl acetate/hexane (1:3).

Applications and Derivative Synthesis

Kinase Inhibition

The compound inhibits BCL-ABL kinase (IC₅₀ = 12 nM) and VEGFR2 (IC₅₀ = 8 nM), making it a candidate for tyrosine kinase inhibitor therapies.

Anti-Mycobacterial Activity

Against Mycobacterium tuberculosis H37Rv, MIC₉₀ values of 0.5 μg/mL highlight its potential in tuberculosis treatment.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The chlorine atom on the phenyl ring undergoes nucleophilic substitution, enabling derivatization:

  • Aromatic halogen exchange : Bromination using N-bromosuccinimide (NBS) in chloroform yields brominated derivatives .

  • Suzuki-Miyaura cross-coupling : Reacts with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in DMF/H₂O to form biaryl derivatives .

Table 1: Substitution Reactions at the Chlorine Site

Reaction TypeReagents/ConditionsProductYieldSource
BrominationNBS, CHCl₃, 25–30°C, 15 minBromophenyl derivative57–66%
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₂Cl₂, K₂CO₃, 140°CBiaryl-imidazo[1,2-B]pyridazine40–75%

Ester Hydrolysis and Derivatives

The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further functionalization:

  • Base-mediated hydrolysis : Lithium hydroxide (LiOH) in THF/H₂O (1:1) at RT converts the ester to 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid .

  • Amidation : The carboxylic acid reacts with amines (e.g., aniline derivatives) using EDCI/HOBt in DMF to form carboxamides .

Table 2: Ester Hydrolysis and Amidation

ReactionReagents/ConditionsProductYieldSource
HydrolysisLiOH, THF/H₂O, RT, 14 hCarboxylic acid92%
AmidationR-NH₂, EDCI, HOBt, DMF, RTCarboxamide (e.g., 5j , 5k )62–68%

Cyclization and Ring Expansion

The imidazo[1,2-B]pyridazine core participates in cyclization reactions:

  • Microwave-assisted cyclization : Bromomalonaldehyde reacts with 2-aminopyridines in ethanol–water under microwave irradiation to form extended heterocycles .

  • Alkylation : Treatment with NaH and alcohols (e.g., cyclopentylmethanol) in THF yields alkylated derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[1,2-B]pyridazine ring undergoes EAS:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 6 or 8 of the pyridazine ring .

  • Sulfonation : SO₃ in H₂SO₄ generates sulfonic acid derivatives for solubility tuning.

Functional Group Interconversion

  • Reductive amination : The ester group is reduced to alcohol using LiAlH₄, followed by oxidation to aldehyde for further coupling .

  • Thioester formation : Reacts with Lawesson’s reagent to replace oxygen with sulfur, enhancing electrophilicity.

Biological Activity-Driven Modifications

Derivatives are tailored for kinase inhibition (e.g., BCL-ABL, VEGF-R2) and antimycobacterial activity:

  • Anti-tuberculosis analogs : Substituents at C-6/C-8 (e.g., benzyloxy, benzylthio) optimize activity against Mycobacterium tuberculosis (MIC₉₀ = 0.5–1 µg/mL) .

  • Kinase inhibitors : Ethynyl-linked derivatives (e.g., ponatinib analogs) show nanomolar IC₅₀ values by binding to kinase ATP pockets .

Table 3: Structure-Activity Relationships (SAR)

Modification SiteFunctional GroupBiological TargetIC₅₀/MIC₉₀Source
C-2 (Phenyl)2-FluorophenylVEGF-R2 kinase50 nM
C-6/C-8BenzylthioM. tuberculosis0.25 µg/mL
C-3 (Ester)Carboxamideα-Glucosidase50.0 µM

Mechanistic Insights

  • DFG-out conformation : Inhibitors like ponatinib adopt this conformation to bind BCL-ABL, leveraging van der Waals interactions with the imidazo[1,2-B]pyridazine core .

  • Hydrogen bonding : The carboxylate/carboxamide group forms critical H-bonds with kinase active sites (e.g., Glu286 in BCL-ABL) .

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-B]pyridazine structure, a carboxylate group, and a chlorophenyl substituent. It has a molecular weight of approximately 301.73 g/mol. The chlorine atom on the phenyl ring enhances its reactivity and influences its interactions with biological targets.

Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common approach includes reacting 2-chlorophenyl derivatives with pyridazine precursors under controlled conditions to facilitate cyclization and the formation of the imidazo structure. For example, the use of N-bromosuccinimide (NBS) in chloroform can initiate bromination, followed by nucleophilic substitution, to yield the desired product.

Potential Applications
this compound has diverse applications in medicinal chemistry and drug development due to its biological activity. It is primarily researched for its potential use as an anticancer agent because of its ability to inhibit key kinases involved in tumor growth and progression. It may also serve as a scaffold for designing new inhibitors targeting various diseases linked to enzyme dysregulation.

Biological Activities
this compound exhibits biological activities, particularly as an inhibitor of various enzymes. Research indicates that compounds within the imidazo[1,2-B]pyridazine class can inhibit kinases such as Break point cluster-Abelson (BCL-ABL) kinase and vascular endothelial growth factor receptor 2 kinase. These interactions are crucial in cancer therapy and other diseases where kinase activity plays a pivotal role in disease progression. The compound's potential as an anti-mycobacterial agent has also been highlighted, showing effectiveness against pathogens like Mycobacterium tuberculosis and Mycobacterium marinum.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Compound Substituents Key Differences Synthetic Yield/Reaction Conditions Reference
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate - Cl at position 6
- Methyl at position 2
Reduced steric bulk compared to 2-chlorophenyl; may lower binding affinity. 27–53% yield via photoredox catalysis
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate - 2-Phenylethyl at position 6 Hydrophobic substituent enhances membrane permeability but may reduce solubility. 27.76% yield via organometallic flow synthesis
Ethyl 6-((2R,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylate - Fluorinated pyrrolidine at position 6 Improved metabolic stability due to fluorination; chiral centers influence activity. 96% conversion via SNAr reaction
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate - Trifluoromethylphenyl at position 2
- Pyrimidine core (vs. pyridazine)
Pyrimidine core alters π-π stacking interactions; CF₃ group enhances electronegativity. 77% yield via base-mediated cyclization

Key Observations

Substituent Position and Activity :

  • The 2-chlorophenyl group in the target compound likely enhances target selectivity compared to smaller substituents (e.g., methyl in ). However, analogs with 6-position modifications (e.g., phenylethyl or pyrrolidine ) show divergent pharmacological profiles due to steric and electronic effects.
  • Fluorinated derivatives (e.g., ) exhibit superior metabolic stability, critical for radiopharmaceutical applications.

Synthetic Accessibility: Photoredox catalysis and organometallic flow synthesis offer moderate yields (27–53%), while SNAr reactions achieve high conversion rates (>90%). Base-mediated cyclization (e.g., triethylamine in ) is preferred for pyrimidine analogs.

The ethyl ester group in all analogs serves as a prodrug motif, enabling hydrolysis to active carboxylic acids .

Data Tables

Similarity Scores of Structural Analogs (CAS Database)

CAS No. Compound Name Similarity Score
1150566-27-0 Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 0.88
572910-59-9 Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 0.98
64067-99-8 Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 0.60

Q & A

(Basic) What are the key synthetic routes for Ethyl 2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of substituted pyridazine precursors with chloroacetyl derivatives. For example, ethyl (chloroacetyl)carbamate reacts with 3-amino-6-chloropyridazine in dimethylacetamide (DMA) under basic conditions (e.g., Na₂HPO₄) to form the imidazo[1,2-b]pyridazine core . Yield optimization may require controlled temperature (reflux conditions), stoichiometric adjustments of reagents, and purification via recrystallization (e.g., ethanol/dichloromethane mixtures) . Side reactions, such as incomplete cyclization or ester hydrolysis, can be mitigated by anhydrous solvents and inert atmospheres.

(Basic) How are spectroscopic techniques (NMR, HRMS) employed to confirm the structure of this compound?

1H/13C NMR spectra provide critical data on aromatic protons, ester groups, and substituent environments. For example:

  • The ethyl ester group appears as a triplet (~δ 1.3 ppm) and quartet (~δ 4.3 ppm) in 1H NMR, with corresponding carbons at δ 14.7 (CH₃) and 60.6 (OCH₂) in 13C NMR .
  • Aromatic protons from the 2-chlorophenyl group resonate as multiplets between δ 7.2–7.5 ppm .
    HRMS confirms molecular weight (e.g., [M+H]+ at m/z 295.1323 for C₁₆H₁₄ClN₃O₂) with deviations <2 ppm . Split peaks in NMR (e.g., disordered carbons) may require dynamic modeling or variable-temperature NMR for resolution .

(Advanced) What strategies are used to resolve contradictory data in reaction pathways or byproduct formation?

Contradictions in reaction outcomes (e.g., isomerization during alkylation) are addressed via mechanistic studies and analytical profiling . For instance, using (2-iodoethyl)benzene in palladium-catalyzed coupling may yield both 1-phenylethyl and 2-phenylethyl isomers due to zinc reagent rearrangement. LCMS and preparative HPLC can separate these isomers, with structural confirmation via NOESY (nuclear Overhauser effect) to distinguish substitution patterns . Kinetic studies (varying reaction time/temperature) and DFT calculations may clarify competing pathways .

(Advanced) How can molecular dynamics (MD) simulations elucidate conformational stability or ligand-target interactions?

MD simulations analyze the compound’s flexibility and binding modes. For example:

  • Simulations in explicit solvent (e.g., water/ethanol) assess the stability of the imidazo[1,2-b]pyridazine core and torsional angles of the 2-chlorophenyl group .
  • Docking studies with kinase targets (e.g., MAPK or CDKs) can predict binding affinity, guided by crystallographic data from related imidazopyridazine derivatives . Free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., chlorine) to binding .

(Advanced) What methodologies are applied to study structure-activity relationships (SAR) for kinase inhibition?

SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying halogens, ester groups) and evaluating inhibitory potency via kinase assays (e.g., ADP-Glo™). For example:

  • Replacing the ethyl ester with methyl or tert-butyl esters tests steric effects on target engagement .
  • Introducing electron-withdrawing groups (e.g., CF₃) at position 6 enhances selectivity for tyrosine kinases, as shown in related imidazo[1,2-b]pyridazines . Dose-response curves (IC₅₀) and cellular assays (e.g., apoptosis in cancer lines) validate findings .

(Basic) What crystallographic data reveal the compound’s planararity and intermolecular interactions?

Single-crystal X-ray diffraction shows the imidazo[1,2-b]pyridazine core is nearly planar (deviation <0.1 Å), with the 2-chlorophenyl ring twisted ~70° relative to the heterocycle. Weak C–H···O hydrogen bonds between ester carbonyls and adjacent molecules stabilize the crystal lattice . Disordered atoms (e.g., ethyl groups) are refined using split models with occupancy factors .

(Advanced) How do transition-metal catalysts improve synthesis efficiency, and what limitations exist?

Copper or palladium catalysts enable cross-coupling reactions (e.g., Suzuki or Negishi) to introduce aryl/alkyl groups. For instance, Pd(dppf)Cl₂ catalyzes coupling of zinc reagents (e.g., iodoethylbenzene) to halogenated imidazopyridazines, achieving yields >50% . Limitations include:

  • Sensitivity to steric hindrance (e.g., bulky substituents reduce coupling efficiency).
  • Competing side reactions (e.g., homocoupling) require ligand optimization (e.g., XPhos) .

(Advanced) How is metabolic stability assessed in preclinical studies?

In vitro assays using liver microsomes (human/rodent) quantify metabolic half-life (t₁/₂). The ethyl ester group is prone to hydrolysis by esterases, which can be tracked via LCMS detection of carboxylic acid metabolites . CYP450 inhibition assays (e.g., fluorogenic substrates) assess drug-drug interaction risks. Structural modifications (e.g., cyclopropyl esters) improve stability, as seen in related compounds .

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